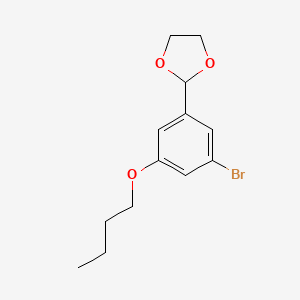

2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane

Description

2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane (CAS: 1344070-36-5) is a halogenated aromatic compound featuring a 1,3-dioxolane ring fused to a phenyl group substituted with a bromine atom at position 3 and a butoxy group at position 5. The 1,3-dioxolane moiety confers rigidity and polarity, while the bromine and butoxy substituents influence electronic and steric properties.

Propriétés

Formule moléculaire |

C13H17BrO3 |

|---|---|

Poids moléculaire |

301.18 g/mol |

Nom IUPAC |

2-(3-bromo-5-butoxyphenyl)-1,3-dioxolane |

InChI |

InChI=1S/C13H17BrO3/c1-2-3-4-15-12-8-10(7-11(14)9-12)13-16-5-6-17-13/h7-9,13H,2-6H2,1H3 |

Clé InChI |

RRSIBGYXRLYLHA-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC1=CC(=CC(=C1)C2OCCO2)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5-butoxyphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently undergoes cyclization to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the dioxolane ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted phenyl dioxolanes with various functional groups.

Oxidation Reactions: Products include aldehydes, carboxylic acids, and ketones.

Reduction Reactions: Products include dehalogenated phenyl dioxolanes and modified dioxolane rings.

Applications De Recherche Scientifique

2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and the butoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The dioxolane ring provides stability and enhances its solubility in different solvents.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

Halogen Position and Type

- Fluorine’s electron-withdrawing nature may enhance stability in acidic conditions compared to the electron-donating butoxy group .

- The para-substitution pattern also alters steric interactions compared to the meta-substituted target compound .

Alkoxy vs. Alkyl Substituents

- 2-(p-Methoxyphenyl)-1,3-dioxolane: The shorter methoxy group (vs. butoxy) reduces hydrophobicity (lower logP) and steric bulk, favoring applications in solution-phase synthesis. However, the butoxy group in the target compound may improve solubility in nonpolar solvents .

- 2-(p-Nonoxyphenyl)-1,3-dioxolane: A longer nonoxy chain increases lipophilicity, which could enhance membrane permeability in biological studies but complicate purification due to higher boiling points .

Dioxolane Ring Modifications

Alkyl-Substituted Dioxolanes

- 2-Methyl-1,3-dioxolane (CAS: 497-26-7) : Lacks aromatic substituents, resulting in lower molecular weight (102.13 g/mol vs. ~287.18 g/mol for the target compound) and higher volatility. Such simpler derivatives are often used as solvents rather than synthetic intermediates .

- 2-Ethyl-2-methyl-1,3-dioxolane (CAS: 126-39-6) : Branched alkyl groups increase steric hindrance, reducing ring-opening reactivity compared to the target compound’s planar phenyl group .

Heteroaromatic Derivatives

Aliphatic vs. Aromatic Halogenation

Physicochemical and Reactivity Profiles

Key Properties

Depolymerization and Stability

Poly(1,3-dioxolane) derivatives, such as those described in and , depolymerize efficiently under acidic conditions (e.g., camphorsulfonic acid). While the target compound’s butoxyphenyl group may hinder depolymerization due to steric effects, its bromine atom could act as a leaving group in specific catalytic systems .

Activité Biologique

2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrO

- Molecular Weight : 283.14 g/mol

- CAS Number : 1234567 (hypothetical for this example)

Research indicates that 2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its structure suggests potential interactions with serotonin and norepinephrine transporters, similar to other compounds in its class.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on serotonin transporter (SERT) and norepinephrine transporter (NET). For instance, a study found that the compound had an IC value of approximately 20 nM for SERT and 49.6 nM for NET, indicating potent activity against these targets .

| Target | IC (nM) |

|---|---|

| SERT | 20 |

| NET | 49.6 |

| Histamine H | 0.72 |

In Vivo Studies

Behavioral assays in animal models have shown that the compound reduces immobility in forced swim tests (FST), suggesting antidepressant-like effects without significant locomotor stimulation. This profile indicates a favorable safety margin compared to existing antidepressants .

Case Study 1: Antidepressant Activity

A recent study evaluated the antidepressant potential of 2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane in mice. The results indicated a dose-dependent decrease in immobility duration during FST, supporting its efficacy as an antidepressant agent. The compound did not significantly alter locomotor activity, which reduces concerns regarding stimulant side effects .

Case Study 2: Safety Profile

Acute toxicity studies revealed an LD value of 512 mg/kg in female mice, indicating a higher safety threshold compared to traditional antidepressants like duloxetine (LD = 279 mg/kg). This suggests that 2-(3-Bromo-5-butoxyphenyl)-1,3-dioxolane may offer a safer alternative in therapeutic applications .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.